3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one
Description
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a methyl group at the 1-position and an amino-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 3-position. The benzo[b][1,4]dioxin group is a fused bicyclic system known for enhancing metabolic stability and modulating lipophilicity in drug design .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-5-4-14-12(13(16)17)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWYLCJMBKVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s pyrazinone core differs from oxadiazole (e.g., ) or pyrazole () scaffolds, which may influence electronic properties and binding interactions.
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3 in ) enhance metabolic resistance, while methoxy or biphenyl groups () improve lipophilicity .
Key Observations :
- Oxadiazole derivatives () are synthesized via high-yielding coupling reactions (e.g., 93–97% yields), suggesting efficient routes for scale-up .
- Pyrazole analogs () show moderate to high yields (52–97%), with purity consistently >95% .
Physicochemical Properties
Key Observations :
- Oxadiazoles exhibit higher melting points (160–196°C) due to rigid aromatic systems, whereas pyrazinones likely have lower melting points .
- The target compound’s predicted LogP (~2.0) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Research Implications and Limitations
- Pharmacological Potential: While oxadiazoles () are explored for enzyme inhibition (e.g., Ca²⁺/calmodulin), pyrazinones may offer novel bioactivity profiles due to their unique hydrogen-bonding capacity .
- Data Gaps : Specific data on the target compound’s synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is a member of a class of organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains a pyrazinone moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The detailed synthetic pathway includes the formation of intermediate compounds through reactions with various reagents under controlled conditions.
General Procedure:
- Preparation of Intermediate : React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate acylating agents.
- Formation of Pyrazinone : Condense the intermediate with methylpyrazine derivatives.
- Purification : Use techniques such as recrystallization or chromatography to obtain pure compounds.
Biological Activity
Research has shown that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit various biological activities including enzyme inhibition and potential anti-cancer properties.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds. For instance, sulfonamide derivatives incorporating the benzodioxane structure were evaluated for their inhibition against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively .
| Compound | Target Enzyme | Inhibition % |
|---|---|---|
| Compound A | α-Glucosidase | 75% |
| Compound B | Acetylcholinesterase | 65% |
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several case studies have highlighted the therapeutic applications of compounds structurally related to this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives showed neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers.
- Diabetes Management : Another study assessed the impact of related compounds on blood glucose levels in diabetic rats, showing significant reductions compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
